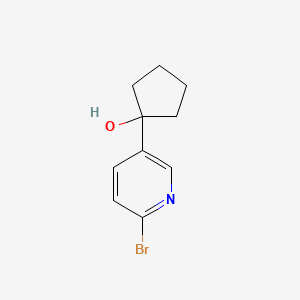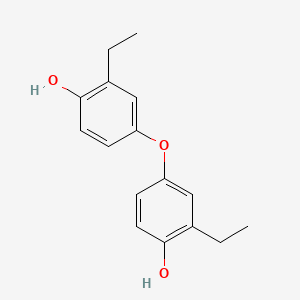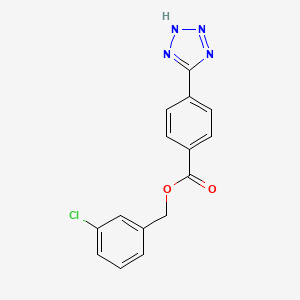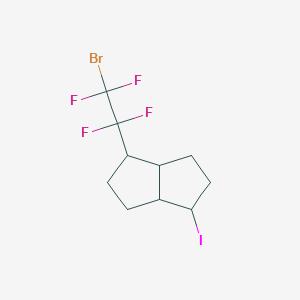
Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo-: is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a pentalene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- typically involves multi-step organic reactions. The starting materials often include pentalene derivatives and halogenated ethyl compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can participate in addition reactions, particularly with unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation reactions may produce oxygenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, its structural features suggest potential use in drug discovery and development. The presence of multiple halogen atoms may enhance the compound’s bioactivity and stability.
Industry: In industry, this compound may be used in the development of advanced materials, including polymers and coatings. Its unique properties can contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- involves interactions with molecular targets through its halogen atoms and pentalene core. These interactions can influence the compound’s reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or potential biological applications.
Comparison with Similar Compounds
Pentalene Derivatives: Other pentalene derivatives with different substituents.
Halogenated Compounds: Compounds with similar halogenation patterns, such as 1-(2-bromo-1,1,2,2-tetrafluoroethyl) derivatives.
Uniqueness: Pentalene, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)octahydro-4-iodo- is unique due to its combination of a pentalene core with multiple halogen atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
147297-42-5 |
|---|---|
Molecular Formula |
C10H12BrF4I |
Molecular Weight |
415.00 g/mol |
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-4-iodo-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C10H12BrF4I/c11-10(14,15)9(12,13)7-3-1-6-5(7)2-4-8(6)16/h5-8H,1-4H2 |
InChI Key |
SQRQSKUFTIVOLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C(CC2)I)C(C(F)(F)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)
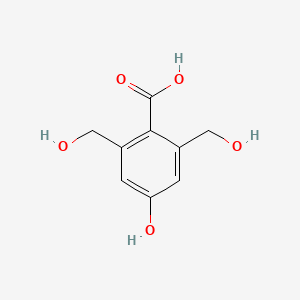

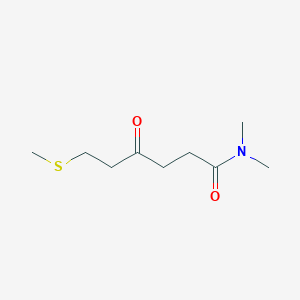
![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)
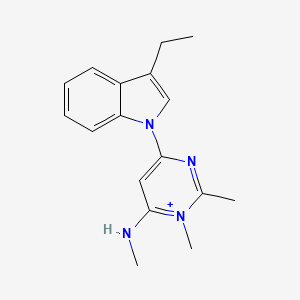
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
